molecular formula C18H11ClFN5O2 B2895335 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide CAS No. 919842-15-2

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide

Cat. No.: B2895335
CAS No.: 919842-15-2
M. Wt: 383.77
InChI Key: KENNZRKTMGEHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-12-4-2-6-14(8-12)25-16-15(9-22-25)18(27)24(10-21-16)23-17(26)11-3-1-5-13(20)7-11/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENNZRKTMGEHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 5-amino-1H-pyrazole-4-carboxamide to form an intermediate, which is then cyclized to produce the pyrazolo[3,4-d]pyrimidine core

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide involves the inhibition of specific protein kinases, such as CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells . The compound interacts with the active site of the kinase through hydrogen bonding and hydrophobic interactions, stabilizing the inactive form of the enzyme .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide
  • Molecular Formula : C₁₈H₁₁ClFN₅O₂
  • Molecular Weight : 383.8 g/mol
  • CAS Registry Number : 919842-15-2
  • Structural Features : The compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-chlorophenyl group at position 1 and a 3-fluorobenzamide moiety at position 5 .

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Compound Name / CAS No. Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity (if reported)
Target Compound (919842-15-2) Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(3-fluorobenzamide) C₁₈H₁₁ClFN₅O₂ 383.8 Not explicitly reported
Analog 1 (919859-62-4) Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(2-(trifluoromethyl)benzamide) C₁₉H₁₁ClF₃N₅O₂ 433.774 Not explicitly reported
Compound 237 (Horchani et al., 2021) Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-acetohydrazide derivatives (e.g., carbohydrazide-based ligands) Variable ~350–400 (estimated) EGFR inhibition (IC₅₀ = 0.186 µM)
Compound 10a Pyrazolo[3,4-d]pyrimidin-4-thione 2-(4-Chlorophenyl), 3-(4-fluorophenyl), 7-benzoyl, sulfonamide substituents C₃₄H₂₂ClFN₆O₄S₂ 714.01 Anti-HIV1 activity (specific IC₅₀ not given)
CAS 946282-90-2 Pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-propanamide with pyridin-2-ylmethyl group C₂₀H₁₈N₆O₂ 374.4 Not reported

Key Observations :

Substituent Effects :

  • The 3-chlorophenyl group at position 1 (target compound) may enhance lipophilicity and steric interactions compared to phenyl or 4-fluorophenyl substituents in analogs .
  • The 3-fluorobenzamide moiety (target) vs. 2-(trifluoromethyl)benzamide (Analog 1) introduces differences in electronic effects and binding affinity. The trifluoromethyl group in Analog 1 increases molecular weight by ~50 g/mol and may enhance metabolic stability .

However, erlotinib (IC₅₀ = 0.03 µM) remains more potent, suggesting room for optimization in substituent design . Apoptosis Induction: Flow cytometry data from Horchani et al. (2021) indicate that substituent position (e.g., 3-chlorophenyl vs. 4-fluorophenyl) correlates with apoptotic activity, with compound 235 showing the highest activity .

Anti-Viral Applications :

  • Compound 10a (anti-HIV1) demonstrates that sulfonamide and thioxo modifications to the pyrazolo[3,4-d]pyrimidine core can broaden therapeutic applications, though the target compound lacks these groups .

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide is a complex organic compound within the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H11ClFN5O2C_{18}H_{11}ClFN_5O_2, with a molecular weight of approximately 383.77 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core fused with a fluorobenzamide moiety and a chlorophenyl substituent, which enhances its lipophilicity and biological interactions.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against various kinases involved in critical signaling pathways associated with cancer progression:

  • Aurora Kinase : Involved in cell division; inhibition may lead to cancer cell apoptosis.
  • FLT3 : A receptor tyrosine kinase implicated in hematological malignancies; inhibition can reduce leukemic cell proliferation.
  • JAK2 : Associated with myeloproliferative disorders; targeting JAK2 can alter cytokine signaling pathways.

In vitro studies have demonstrated that this compound effectively inhibits these kinases, suggesting its potential as an anti-cancer agent .

Anticancer Properties

The compound has shown significant promise in preclinical models for various types of cancer. Its ability to induce apoptosis in cancer cells through kinase inhibition positions it as a candidate for further clinical development.

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseEffectReference
AnticancerAurora KinaseInduces apoptosis
AntileukemicFLT3Reduces cell proliferation
Myeloproliferative DisordersJAK2Alters cytokine signaling

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various cancer models:

  • Study on Breast Cancer Cells : A study demonstrated that the compound inhibited growth in MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. The results highlighted its potential as a therapeutic agent in breast cancer treatment .
  • Leukemia Models : In models of acute myeloid leukemia (AML), the compound significantly reduced cell viability and induced apoptosis through FLT3 inhibition, suggesting its utility in treating FLT3-mutated leukemias .

Q & A

Q. What are the key synthetic routes for preparing N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents. A common approach includes:

  • Cyclocondensation of 3-fluorobenzamide derivatives with pre-functionalized pyrazolo[3,4-d]pyrimidine intermediates under basic conditions (e.g., triethylamine in DMF) .
  • Multi-step reactions with temperature optimization (e.g., reflux at 100–110°C) and purification via column chromatography or recrystallization .
  • Key reagents: Boc-protecting groups, palladium catalysts (e.g., Pd₂(dba)₃), and coupling agents for amide bond formation .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.1–8.5 ppm), carbonyl groups (δ 165–175 ppm), and substituent environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 438.08 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves bond angles and crystal packing, though limited by compound crystallinity .

Q. What initial biological screening assays are used to evaluate its activity?

  • Kinase Inhibition Assays : Tests against protein kinases (e.g., EGFR, VEGFR) via fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Catalyst Screening : Palladium-based catalysts (e.g., XPhos) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time .
  • Temperature Control : Lower temperatures (0–25°C) suppress byproducts in amide bond formation steps .
  • Example Table :
ParameterOptimal ConditionYield Improvement
CatalystPd₂(dba)₃/XPhos70% → 88%
SolventDMF50% → 75%

Q. How should researchers address contradictory data in biological activity studies?

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to isolate activity drivers .
  • Target Selectivity Profiling : Use kinase panels (e.g., Eurofins) to confirm off-target effects .

Q. What computational methods predict target interactions and binding modes?

  • Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
  • ADME Profiling : Microsomal stability assays (e.g., liver microsomes) to assess metabolic degradation .
  • Formulation Optimization : Use PEGylated nanoparticles or liposomes for targeted delivery .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in cytotoxicity assays across studies.

  • Root Cause : Variability in cell line passage number, assay incubation time, or solvent (DMSO %).
  • Resolution : Standardize protocols per CLSI guidelines and validate with reference compounds (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.